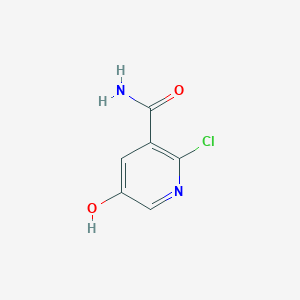
2-Chloro-5-hydroxynicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-hydroxynicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 This compound is characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fifth position on the nicotinamide ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxynicotinamide typically involves the chlorination of 5-hydroxynicotinamide. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out by adding 2-hydroxyl-5-nitropyridine, N,N-Diethyl Aniline, and etamon chloride to phosphorus oxychloride, maintaining the temperature between 120°C to 125°C for 5 to 8 hours . The reaction mixture is then cooled, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method involves the use of 2-halogenated acrylate as an initial raw material, which is sequentially condensed with nitromethane and triethyl orthoformate, followed by cyclization to obtain 2-hydroxy-5-nitropyridine. This intermediate is then chlorinated to produce this compound .
化学反应分析
Types of Reactions
2-Chloro-5-hydroxynicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 2-substituted-5-hydroxynicotinamides.
Oxidation Reactions: Products include 2-chloro-5-nitronicotinamide.
Reduction Reactions: Products include 2-chloro-5-aminonicotinamide.
Coupling Reactions: Products include various biaryl compounds.
科学研究应用
2-Chloro-5-hydroxynicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-5-hydroxynicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in nicotinamide metabolism. This modulation can affect various cellular processes, including energy production, DNA repair, and cell signaling .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Chloro-5-hydroxynicotinic acid
- 2-Chloro-5-aminonicotinamide
Comparison
2-Chloro-5-hydroxynicotinamide is unique due to the presence of both a chlorine atom and a hydroxyl group on the nicotinamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C6H5ClN2O2 |
|---|---|
分子量 |
172.57 g/mol |
IUPAC 名称 |
2-chloro-5-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-4(6(8)11)1-3(10)2-9-5/h1-2,10H,(H2,8,11) |
InChI 键 |
DCZBPKPIJUHEII-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















